Home > Products > Screening Compounds P106640 > Ergocryptinine methanesulfonate
Ergocryptinine methanesulfonate - 74137-66-9

Ergocryptinine methanesulfonate

Catalog Number: EVT-8471773
CAS Number: 74137-66-9
Molecular Formula: C33H45N5O8S
Molecular Weight: 671.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ergocryptinine methanesulfonate is a compound derived from the class of ergot alkaloids, which are produced by various fungi, particularly those in the genus Claviceps. This compound is known for its pharmacological properties and is primarily used in medical applications due to its effects on the central nervous system. Ergocryptinine methanesulfonate is classified as a semi-synthetic derivative of ergocryptine, which itself is an alkaloid with significant biological activity.

Source

Ergocryptinine methanesulfonate originates from ergot alkaloids, which are secondary metabolites produced by fungi such as Claviceps purpurea. These fungi infect cereal grains and produce a variety of alkaloids that can have both beneficial and toxic effects on humans and animals. The extraction and purification of ergocryptinine from fungal sources have been extensively studied, leading to its application in pharmaceuticals .

Classification

Ergocryptinine methanesulfonate falls under the category of ergot alkaloids, specifically classified as a type of indole alkaloid. These compounds are characterized by their complex structures that include a bicyclic indole framework. The classification also includes other related compounds such as ergocristine and ergocornine, which share similar structural features but differ in their pharmacological effects and potency .

Synthesis Analysis

Methods

The synthesis of ergocryptinine methanesulfonate involves several chemical reactions that transform natural ergot alkaloids into their methanesulfonate forms. Common methods include:

  • Chemical Modification: The conversion of ergocryptine to ergocryptinine involves selective chemical reactions that modify functional groups on the molecule.
  • Sustained-Release Formulations: Techniques for improving the bioavailability of ergocryptinine include encapsulation in sustained-release delivery systems, which enhance its therapeutic efficacy .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts. For instance, the use of specific solvents during extraction can influence the yield and purity of the final product. Analytical techniques like high-performance liquid chromatography are often employed to monitor the progress of these reactions and to ensure the quality of the synthesized compound .

Molecular Structure Analysis

Structure

Ergocryptinine methanesulfonate has a complex molecular structure characterized by its indole core. The structural formula can be described as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: Approximately 357.46 g/mol

The structure features multiple stereocenters, contributing to its pharmacological diversity. The presence of a methanesulfonate group enhances solubility in aqueous environments, making it suitable for pharmaceutical formulations.

Data

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within ergocryptinine methanesulfonate, revealing important information about its spatial configuration that is crucial for its biological activity .

Chemical Reactions Analysis

Reactions

Ergocryptinine methanesulfonate undergoes various chemical reactions that can alter its properties and efficacy:

  • Epimerization: This process involves the conversion between different stereoisomers (e.g., between R- and S-forms), which can significantly impact biological activity.
  • Hydrolysis: In aqueous solutions, ergocryptinine methanesulfonate can hydrolyze to release active components, influencing its therapeutic effects.

Technical Details

The kinetics of these reactions are influenced by factors such as temperature and pH. For example, studies have shown that certain solvents can stabilize or destabilize specific isomers during extraction processes .

Mechanism of Action

Process

The mechanism of action of ergocryptinine methanesulfonate primarily involves interaction with neurotransmitter receptors in the central nervous system. It mimics neurotransmitters due to its structural similarity, leading to modulation of various physiological processes.

Data

Research indicates that ergocryptinine acts on serotonin receptors, which plays a role in mood regulation and cognitive functions. Its affinity for these receptors contributes to its therapeutic effects in treating conditions like migraines and other neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ergocryptinine methanesulfonate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents due to the presence of polar functional groups.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: It can participate in various chemical reactions typical for alkaloids, including oxidation and reduction processes.

Relevant analyses often involve assessing its stability under different environmental conditions to ensure efficacy in pharmaceutical applications .

Applications

Scientific Uses

Ergocryptinine methanesulfonate has several important applications in scientific research and medicine:

  • Pharmaceutical Development: It is utilized in developing treatments for neurological disorders due to its effects on neurotransmitter systems.
  • Toxicological Studies: Research into ergot alkaloids includes studying their toxic effects on livestock and humans, particularly concerning contaminated grains.
  • Analytical Chemistry: Techniques for detecting and quantifying ergocryptinine in various matrices are essential for understanding its environmental impact and safety profiles .
Synthetic Methodologies and Reaction Optimization

Bromination Techniques for Ergocryptine Derivatives

Bromination at the C2 position of the ergolene skeleton is a critical step in synthesizing Ergocryptinine methanesulfonate precursors. Traditional methods employed N-bromosuccinimide or bromine-dioxane complexes in apolar solvents (dioxane, dichloromethane), requiring extended reaction times (70 minutes–6 hours) and generating significant epimeric byproducts [1] [7]. A breakthrough methodology utilizes a dimethylsulfoxide-hydrogen bromide (DMSO-HBr) system, enabling selective C2 bromination within 10–15 minutes at ambient temperature [1]. This system achieves near-quantitative conversion by:

  • Protonating the tertiary nitrogen in ring D of α-ergocryptine using excess HBr (12 equivalents per mole substrate)
  • Generating an electrophilic brominating species in situ via DMSO-HBr coordination
  • Suppressing nucleophilic side reactions that cause epimerization [1]

Table 1: Comparative Bromination Performance for Ergocryptine Derivatives

Brominating SystemReaction TimeTemperatureEpimerization ByproductsYield
N-Bromosuccinimide/DCM70 min–6 hrs10–80°CSignificant60–75%
DMSO-HBr10–15 min25°CUndetectable>95%
Pyrrolidine-HBr³30 min–48 hrs25–55°CModerate78–87%

Empirical data from Example 1 of US4697017A [1] confirms this method’s applicability to crude ergot alkaloid mixtures, achieving 52% conversion of α-ergocryptine to 2-bromo-α-ergocryptine despite complex matrices [1].

Solvent Systems and Catalytic Agents in Selective Functionalization

Solvent polarity and hydrogen bonding capacity dictate regioselectivity and epimerization kinetics during ergot alkaloid functionalization. Anhydrous dimethylsulfoxide is optimal for bromination due to:

  • High polarity facilitating alkaloid salt dissolution
  • Stabilization of the protonated ergocryptine intermediate
  • Prevention of water-mediated hydrolysis side reactions [1] [4]

Critical parameters include:

  • HBr Concentration: 0.0003–0.0005 mole/ml in DMSO ensures sufficient brominating capacity while minimizing acid-catalyzed degradation [1]
  • Water Exclusion: Anhydrous conditions prevent oxazolone formation, a known epimerization pathway [7]
  • Counterion Selection: Methanesulfonate incorporation during final salt formation requires methyl ethyl ketone or acetone as inert solvents to avoid epimerization at C8 [1] [7]

Table 2: Solvent Impact on Functionalization Efficiency

SolventRelative PolarityEpimerization RiskSuitability for BrominationErgocryptine Solubility
DimethylsulfoxideHighLowExcellentHigh
DichloromethaneMediumModerateModerateModerate
AcetonitrileHighHighPoorLow
Diisopropyl etherLowLowNot applicable*Low (post-reaction)

Notes: Diisopropyl ether is optimal for crystallization post-bromination [1] [4]

Epimerization Mitigation Strategies During Synthesis

Epimerization at C8 of ergocryptine derivatives compromises pharmacological specificity and complicates purification. Key risk factors include:

  • Thermal Exposure: Temperatures >55°C accelerate racemization at C8 [7]
  • Acid/Base Catalysis: Protic solvents and strong bases abstract the acidic Hα proton, enabling epimer interconversion [7]
  • UV Light: Photoexcitation induces radical-mediated epimerization in ergopeptines [7]

Mitigation protocols:

  • Low-Temperature Processing: Maintain reactions at 20–25°C during bromination and salt formation [1]
  • Controlled Protonation: Use stoichiometric HBr to protonate ring D nitrogen, reducing base-sensitive enolization at C8 [1]
  • Radical Scavengers: Avoid radical initiators (e.g., AIBN) used in older bromination methods [1]
  • Light Restriction: Use amber glassware during synthesis and storage to prevent photochemical epimerization [7]

Notably, ergocryptine exhibits greater epimeric stability than ergocristine or ergocornine under thermal stress, but uncontrolled bromination conditions still promote S-epimer formation [7].

Purification and Crystallization Protocols for High-Yield Isolation

Purification of Ergocryptinine methanesulfonate demands epimer-selective techniques due to near-identical physicochemical properties of R/S isomers. A tiered approach achieves >99% diastereomeric purity:

Step 1: Alkaline Precipitation

  • Quench the bromination mixture in 5 volumes ice-cold water
  • Adjust to pH 8–9 with ammonium hydroxide to precipitate crude 2-bromo-α-ergocryptine base [1]
  • Wash with cold water to remove dimethylsulfoxide and inorganic salts

Step 2: Chromatographic Clarification (For Crude Alkaloid Feeds)

  • Dissolve precipitate in dichloromethane with 2% ethanol
  • Filter through a 5 cm aluminum oxide bed to adsorb tarry byproducts [1]
  • Evaporate solvent under reduced pressure

Step 3: Recrystallization

  • Dissolve product in minimal dichloromethane (200 ml per 10 g starting material)
  • Add 200 ml diisopropyl ether and distill off dichloromethane at atmospheric pressure
  • Cool to 0–4°C to crystallize 2-bromo-α-ergocryptine as a pure base [1]

Step 4: Methanesulfonate Salt Formation

  • Dissolve 2-bromo-α-ergocryptine base in methyl ethyl ketone
  • Add methanesulfonic acid equimolarly until pH stabilizes at 3.0–4.0
  • Cool to induce crystallization, then isolate crystals via vacuum filtration [1] [4]

Table 3: Crystallization Process Troubleshooting

IssueCauseSolution
Low crystal yieldExcessive solvent polarityReduce dichloromethane ratio; use hexane wash
Oil formationRapid solvent removalSlow distillation at 30–40°C
Epimer contaminationInadequate pH control during salt formationMaintain strict pH 3.0–4.0 with stoichiometric acid
Residual solvent in crystalsInsufficient dryingVacuum-dry at 25°C/10 mmHg for 12 hrs

Final purity is validated via HPLC with chiral stationary phases capable of resolving R/S-ergocryptinine methanesulfonate epimers, ensuring compliance with pharmaceutical standards [7].

Properties

CAS Number

74137-66-9

Product Name

Ergocryptinine methanesulfonate

IUPAC Name

(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C33H45N5O8S

Molecular Weight

671.8 g/mol

InChI

InChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24+,25-,26+,31-,32+;/m1./s1

InChI Key

LVANISFDPWIHDR-ACLSRZDHSA-N

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.